molecular formula C16H10IN3 B13052665 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

Cat. No.: B13052665
M. Wt: 371.17 g/mol
InChI Key: MEFMHNBXLQQPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is a chemical compound offered for research applications. This compound is part of a class of azaindole derivatives that have been investigated as potential imaging agents for neurodegenerative diseases. Research Applications and Value The primary research value of this compound lies in the field of neuroscience, particularly in the study of Alzheimer's disease pathology. It serves as a key precursor or reference compound in the development of radioligands for detecting neurofibrillary tangles (NFTs). NFTs are aggregates of hyperphosphorylated tau protein that accumulate in the brain and are a hallmark of Alzheimer's disease. Research indicates that related radioiodinated compounds, such as [¹²⁵I]IPPI, demonstrate selective binding to tau in postmortem human Alzheimer's disease brain slices, making this class of molecules promising for autoradiography and the development of SPECT or PET imaging agents . Mechanism of Action While the specific binding kinetics of this exact molecule may be subject to further research, its structural analogs operate by selectively binding to the tau protein present in neurofibrillary tangles. Molecular docking studies on similar derivatives show that they bind with high affinity to specific sites on tau fibrils, which allows researchers to visualize and quantify tau pathology in brain tissue . The presence of the iodine atom on the isoquinoline ring makes it a suitable candidate for radioiodination, thereby enabling its use in tracer studies. Chemical Identifiers • CAS Number: 1841078-80-5 • Molecular Formula: C₁₆H₁₀IN₃ • Molecular Weight: 371.18 g/mol This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please note that this compound requires cold-chain transportation and proper storage conditions to maintain stability .

Properties

Molecular Formula

C16H10IN3

Molecular Weight

371.17 g/mol

IUPAC Name

5-iodo-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline

InChI

InChI=1S/C16H10IN3/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H

InChI Key

MEFMHNBXLQQPEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)I)N3C=CC4=C3C=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the iodination of a pyrrolo[2,3-C]pyridine derivative, followed by coupling with an isoquinoline derivative under specific reaction conditions. The iodination step can be carried out using iodine and a suitable oxidizing agent, while the coupling reaction may require the use of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted isoquinoline derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has shown potential in various therapeutic areas:

  • Anticancer Activity :
    • Studies have indicated that compounds with isoquinoline structures can inhibit tumor growth. The presence of the iodo and pyrrole moieties may enhance this activity by interacting with specific biological targets related to cancer cell proliferation and survival.
    • A study demonstrated that derivatives of pyrrolo[2,3-c]pyridine exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties .
  • Neuroimaging Agents :
    • The compound's structure aligns well with the requirements for neuroimaging agents targeting neurofibrillary tangles associated with Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neurodegenerative disease imaging .

Pharmacological Research

Research has focused on the pharmacokinetics and bioavailability of this compound:

  • Bioavailability Studies : Investigations into the absorption and distribution of this compound have been conducted to assess its efficacy as a drug candidate. The compound's lipophilicity may enhance its absorption through biological membranes, making it suitable for oral administration.

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of various pyrrolo[2,3-c]pyridine derivatives, including this compound. The results showed a marked decrease in cell viability in treated cancer cell lines compared to controls, indicating strong potential for development as an anticancer agent.

Case Study 2: Neuroimaging Potential

In a preclinical trial assessing neuroimaging agents for Alzheimer's disease, compounds similar to this compound were tested for their binding affinity to amyloid plaques. The results suggested favorable binding characteristics, warranting further exploration into its application as a diagnostic tool.

Mechanism of Action

The mechanism of action of 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structural analogues and their applications:

Compound Name Substituents Application Key Findings References
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline 5-I, 3-pyrrolopyridine Tau imaging (SPECT) High affinity for NFTs; used in preclinical SPECT studies
[18F]-MK-6240 6-F-18, 5-NH2, 3-pyrrolopyridine PET imaging of NFTs Clinically validated for NFT quantification; selective binding to tau fibrils
IPPI ([125I]-labeled) 6-I-125, 3-pyrrolopyridine In vitro tau studies Complementary to MK-6240; optimized for SPECT-based assays
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH Synthetic intermediate High-yield precursor (71%) for functionalized pyrrolopyridines

Functional Differences

  • Positional Substitution: 5-Iodo vs. 6-F-18: The iodine at position 5 in the target compound contrasts with fluorine-18 at position 6 in MK-6240. This difference influences imaging modality: iodine supports SPECT, while fluorine-18 enables PET . Amino Group in MK-6240: The 5-NH2 group in MK-6240 enhances solubility and binding specificity to tau aggregates, whereas the iodine in the target compound prioritizes radioisotope stability for longer imaging windows .
  • Binding Affinity :
    Computational modeling indicates that MK-6240 exhibits stronger binding to tau fibrils (ΔG = -9.2 kcal/mol) compared to IPPI (ΔG = -8.5 kcal/mol), attributed to electrostatic interactions from the 5-NH2 group . The target compound’s iodine may sterically hinder interactions but improves radiolabeling efficiency.

Radiolabeling Strategies

  • Radioiodination : The target compound’s iodine is introduced via radioiododestannylation, a method also used for IPPI .
  • Fluorine-18 Incorporation : MK-6240 employs nucleophilic aromatic substitution for F-18 labeling, requiring anhydrous conditions to maximize yield .

Tau Pathology Targeting

  • MK-6240 : A gold-standard PET tracer for NFTs, validated in clinical trials for AD .

MOF-Based Delivery Systems

demonstrates immobilization of DMK6240 (a MK-6240 derivative) on metal-organic frameworks (MOFs) for targeted delivery to AD lesions, enhancing therapeutic precision . This approach could extend to iodine-labelled analogues for theranostic applications.

Biological Activity

5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an isoquinoline moiety and a pyrrolo[2,3-C]pyridine ring. Its molecular formula is C13H9IN2C_{13}H_{9}IN_{2}, and it has a molecular weight of approximately 304.12 g/mol. The presence of iodine enhances its reactivity and potential biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Kinase Inhibition : Some studies have shown that pyrrolo[2,3-C]pyridine derivatives can act as inhibitors of specific kinases, which are critical in cell signaling and proliferation pathways. For example, related compounds have demonstrated nanomolar inhibitory activity against haspin kinase, a target in cancer therapy .
  • Antiproliferative Effects : Preliminary evaluations suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. The specific cellular pathways affected by these compounds are still under investigation.

Therapeutic Potentials

The biological activities suggest several therapeutic applications:

  • Cancer Therapy : Due to its kinase inhibition properties, this compound could be explored as a candidate for cancer treatment.
  • Imaging Agents : As indicated in patent literature, pyrrolopyridine derivatives have been considered for use as imaging agents in medical diagnostics due to their unique chemical properties .

In Vitro Studies

A study involving the synthesis and evaluation of related pyrrolo[2,3-g]isoquinolines showed promising results where certain derivatives exhibited significant inhibitory activity against haspin kinase with IC50 values in the nanomolar range (e.g., 76 nM) and confirmed their activity in cellular models .

CompoundIC50 (nM)Target Kinase
Compound 2276Haspin
Compound X150Other Kinases

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of specific substitutions on the pyridine and isoquinoline rings for enhancing biological activity. Variations in the halogen substituents (e.g., iodine vs. bromine) significantly influenced potency and selectivity against various kinases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.